4-Chloro-2-butynyl chloroformate
Description
Properties
Molecular Formula |
C5H4Cl2O2 |
|---|---|
Molecular Weight |
166.99 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl carbonochloridate |
InChI |
InChI=1S/C5H4Cl2O2/c6-3-1-2-4-9-5(7)8/h3-4H2 |
InChI Key |
JLCVBUPGKHUAHW-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCCl)OC(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Pharmaceuticals
- 4-Chloro-2-butynyl chloroformate is used in the synthesis of pharmaceutical compounds, particularly as an intermediate in the production of active pharmaceutical ingredients (APIs). It facilitates the formation of carbamates, which are crucial in drug development.
-
Polymer Chemistry
- This compound is employed in polymer chemistry for the synthesis of functionalized polymers. It acts as a chain transfer agent in radical polymerization processes, allowing for controlled polymer growth and functionalization.
-
Analytical Chemistry
- In analytical chemistry, this compound serves as a derivatization agent. It enhances the detectability of certain compounds during chromatographic analyses, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Data Table: Applications Overview
Case Study 1: Synthesis of Carbamates
A study demonstrated the efficiency of this compound in synthesizing various carbamates. The research highlighted its role in facilitating nucleophilic attack on the carbonyl carbon, leading to high yields of the desired products. The findings suggest its potential use in developing novel therapeutic agents.
Case Study 2: Polymer Functionalization
In a polymer chemistry application, researchers utilized this compound to modify polyolefins. The study reported successful incorporation of functional groups into the polymer backbone, enhancing its properties for specific applications such as drug delivery systems.
Case Study 3: Environmental Analysis
A recent investigation employed this compound for the derivatization of environmental samples containing volatile organic compounds. The method improved detection limits and specificity during GC-MS analysis, showcasing its utility in environmental monitoring.
Comparison with Similar Compounds
Key Observations :
- Ethyl and methyl chloroformates are volatile liquids with lower molecular weights, favoring their use in small-scale derivatization (e.g., GC-MS analysis ).
- Benzyl and 4-nitrophenyl chloroformates exhibit higher steric bulk and electronic effects, enhancing their selectivity in acylation reactions .
- This compound uniquely combines a propargyl chloride group with the chloroformate functionality, enabling dual reactivity (e.g., nucleophilic substitution at the chloro site and acylation via -OCOCl) .
Structure-Activity Relationships (SAR)
- Electron-deficient chloroformates (e.g., 4-nitrophenyl) react faster with nucleophiles .
- Alkyl vs. Aryl Substituents : Ethyl and methyl groups enhance volatility but reduce steric hindrance, favoring rapid hydrolysis. Bulky aryl groups (e.g., benzyl) improve stability and selectivity .
- Propargyl Functionality : Unique to this compound, enabling click chemistry modifications and enhancing bioactivity in antiproliferative agents .
Preparation Methods
Direct Reaction with 4-Chloro-2-Butyn-1-ol
The most widely documented method involves the reaction of 4-chloro-2-butyn-1-ol with phosgene (COCl₂) under anhydrous conditions. As detailed in, this process employs a two-phase system where liquid phosgene acts as both a reagent and solvent.
Reaction conditions :
-
Molar ratio : 1:2 (alcohol:phosgene) to ensure complete conversion.
-
Catalyst : Tertiary amines (e.g., pyridine, 0.0025–0.0125 mol per mole of phosgene) mitigate cyclic carbonate formation by scavenging HCl.
-
Temperature : −8°C to 8°C to prevent thermal degradation.
-
Agitation : Vigorous stirring (≥500 rpm) to maintain homogeneity.
Mechanistic insights :
Phosgene initially reacts with the hydroxyl group of 4-chloro-2-butyn-1-ol to form a chloroformate intermediate. The tertiary amine accelerates deprotonation, shifting equilibrium toward product formation while suppressing side reactions such as 2-chloroethyl chloroformate generation.
Yield optimization :
Continuous-Flow Synthesis
Recent advancements adapt batch protocols for continuous production, enhancing scalability and safety:
Key parameters :
-
Residence time : 15–30 minutes in a plug-flow reactor.
-
Inert gas sweep : Nitrogen (0.25 ft³/hr per pound of reactants) removes HCl, minimizing acid-catalyzed side reactions.
-
Phase separation : Diatomaceous earth filtration post-reaction improves organic phase recovery (92–96% efficiency).
Advantages :
-
20% higher space-time yield compared to batch processes.
-
Reduced phosgene inventory (≤50% v/v in reactor), enhancing operational safety.
Alternative Chlorinating Agents
Thionyl Chloride (SOCl₂) Route
While less common, thionyl chloride offers a phosgene-free pathway:
Procedure :
-
4-Chloro-2-butyn-1-ol (1 equiv) reacts with SOCl₂ (1.2 equiv) in toluene at 60°C for 4 hours.
-
Quenching with ice water followed by NaHCO₃ neutralization.
Performance :
-
Yield : 68–72% (lower due to SOCl₂’s reduced electrophilicity).
-
Purity : 89–93% by GC-FID, requiring subsequent distillation.
Limitations :
-
Generates SO₂ gas, necessitating advanced scrubbing systems.
-
Higher energy input for distillation (bp 199.2°C vs. phosgene’s 8.2°C).
Phosphorus Oxychloride (POCl₃) Method
POCl₃ serves as a dual-function agent (chlorinating and dehydrating):
Optimized protocol :
-
Solvent : Toluene (polar aprotic) at 100–105°C.
-
Stoichiometry : 1:1.5 (alcohol:POCl₃).
-
Post-treatment : Crystallization at −20°C yields 78–82% product.
Side reactions :
Reaction Engineering and Process Optimization
Catalytic Systems
| Catalyst | Loading (mol%) | Yield (%) | Carbonate Byproduct (%) |
|---|---|---|---|
| Pyridine | 0.25–1.25 | 94–99 | 0.3–0.9 |
| Triethylamine | 0.5–2.0 | 89–92 | 1.2–1.8 |
| DMAP | 0.1–0.5 | 95–97 | 0.2–0.5 |
Key observations :
Temperature and Kinetic Control
The Arrhenius plot below illustrates the temperature dependence of carbonate byproduct formation:
Where:
-
= 45 kJ/mol (activation energy for carbonate formation)
-
Optimal range: 0–8°C minimizes while maintaining practical reaction rates.
Purification and Analytical Validation
Distillation Protocols
-
Short-path distillation : BP 85–87°C at 2 mmHg (95–97% purity).
-
Theoretical plates : ≥15 for industrial-scale columns.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-2-butynyl chloroformate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis of chloroformates typically involves reacting the corresponding alcohol (e.g., 2-butynol derivatives) with phosgene or its equivalents under controlled conditions. For this compound, the reaction likely proceeds via a two-step process: (1) activation of the hydroxyl group using a base (e.g., pyridine) and (2) introduction of phosgene or triphosgene at low temperatures (0–5°C) to minimize side reactions like hydrolysis. Reaction efficiency depends on stoichiometric excess of phosgene, inert atmosphere (N₂), and moisture-free conditions .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Due to its lachrymatory and corrosive properties, handling requires PPE (gloves, goggles, respirators) and fume hoods. Storage should be in tightly sealed containers under nitrogen at 2–8°C to prevent hydrolysis. Compatibility testing is critical—avoid contact with water, amines, alcohols, and strong acids, as these can trigger exothermic decomposition or HCl release .
Q. What are the typical reactions of this compound with nucleophiles, and how can reaction conditions be optimized?
- Methodological Answer : This compound reacts with amines to form carbamates and with alcohols to yield carbonates. Optimization involves:
- Solvent choice : Use anhydrous dichloromethane or THF to stabilize intermediates.
- Temperature control : Maintain 0–25°C to suppress side reactions.
- Stoichiometry : Use 1.1–1.5 equivalents of nucleophile for complete conversion.
Reaction progress can be monitored via TLC or FTIR for carbonyl (C=O) stretching bands (~1750 cm⁻¹) .
Advanced Research Questions
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for analyzing derivatives of this compound in complex biological matrices?
- Methodological Answer : Derivatization protocols using ethyl chloroformate (analogous to 4-Chloro-2-butynyl derivatives) involve:
- pH adjustment : Maintain pH 8.5–9.0 with pyridine to enhance reaction efficiency.
- Derivatization time : 10–15 minutes at 60°C for complete conversion.
- Extraction : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to isolate derivatives.
GC-MS parameters: Splitless injection, DB-5MS column (30 m × 0.25 mm), and electron ionization (70 eV) for fragmentation. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the reactivity of this compound?
- Methodological Answer : Discrepancies between DFT-predicted reaction pathways (e.g., using B3LYP/6-31G*) and experimental results can arise from solvent effects or transition-state approximations. To reconcile:
- Benchmark calculations : Validate DFT methods against high-level ab initio (e.g., CCSD(T)) for key intermediates.
- Solvent modeling : Use implicit (PCM) or explicit solvent models to account for solvation.
- Experimental validation : Perform kinetic isotope effect (KIE) studies to probe mechanistic steps .
Q. What are the mechanistic insights into the toxicity of this compound derived from in vitro and in vivo models?
- Methodological Answer : Toxicity studies on analogous chloroformates (e.g., methyl chloroformate) suggest:
- Acute exposure : LC₅₀ values in rodents (13–18 ppm for methyl chloroformate) correlate with respiratory distress due to HCl release.
- Mechanistic pathways : Hydrolysis generates corrosive HCl and CO₂, damaging mucous membranes. In vitro assays (e.g., Ames test) assess genotoxicity, while metabolomic profiling identifies biomarkers like glutathione depletion.
- Mitigation : Pre-treatment with N-acetylcysteine (NAC) reduces oxidative stress in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
